1-(3-Chloropropyl)-4-methoxybenzene
Overview
Description
1-(3-Chloropropyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methoxy group at the fourth position and a chloropropyl group at the first position
Mechanism of Action
Target of Action
The primary targets of 1-(3-Chloropropyl)-4-methoxybenzene are currently unknown . This compound is structurally similar to other chloropropyl compounds, which have been shown to interact with various biological targets . .
Mode of Action
Chloropropyl compounds can undergo nucleophilic substitution reactions, suggesting that this compound may interact with its targets through a similar mechanism .
Biochemical Pathways
It has been suggested that microplastics, which can contain chloropropyl compounds, may trigger over-expression of various genes and activate biochemical pathways leading to chronic inflammation and other metabolic dysfunctions .
Pharmacokinetics
It is known that chloropropyl compounds are generally lipophilic, suggesting that they may have good bioavailability .
Result of Action
Related chloropropyl compounds have been shown to cause cytotoxicity, nephrotoxicity, immune dysregulation, neurotoxicity, and genotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of other chemicals in the environment can affect the reactivity and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloropropyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products include 1-(3-azidopropyl)-4-methoxybenzene or 1-(3-thiopropyl)-4-methoxybenzene.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 1-(3-chloropropyl)-4-methoxycyclohexane.
Scientific Research Applications
1-(3-Chloropropyl)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-(3-Chloropropyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3-Chloropropyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(3-Chloropropyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a chloropropyl group on the benzene ring
Properties
IUPAC Name |
1-(3-chloropropyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDKPXVTMLYNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397686 | |
Record name | 1-(3-Chloropropyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59623-12-0 | |
Record name | 1-(3-Chloropropyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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